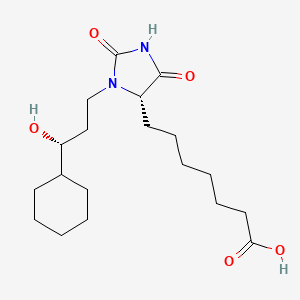
6-oxo-2-sulfanyl-1H-pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “6-oxo-2-sulfanyl-1H-pyrimidine-5-carboxylic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of 6-oxo-2-sulfanyl-1H-pyrimidine-5-carboxylic acid would likely involve scaling up laboratory methods, ensuring consistency, and meeting regulatory standards. This includes:
Batch Processing: Producing the compound in large quantities through controlled batch reactions.
Continuous Flow Processing: Utilizing continuous flow reactors for efficient and consistent production.
Quality Control: Implementing rigorous quality control measures to ensure product purity and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-2-sulfanyl-1H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-oxo-2-sulfanyl-1H-pyrimidine-5-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mecanismo De Acción
The mechanism of action of 6-oxo-2-sulfanyl-1H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways Involved: Modulating biochemical pathways to exert its effects.
Conclusion
Understanding this compound’s synthesis, reactions, applications, and mechanism of action provides valuable insights into its role in scientific research and industry. Its unique properties make it a compound of interest for further study and application.
Propiedades
IUPAC Name |
6-oxo-2-sulfanyl-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHWTDCFQVKNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)S)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=N1)S)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7803750.png)

